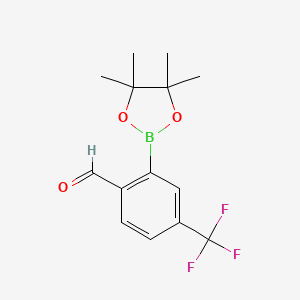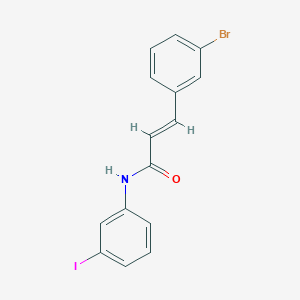
3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromophenyl)-N-(3-iodophenyl)acrylamide (BPAI) is a synthetic organic compound that has recently been studied for its potential use in a variety of scientific and medical applications. BPAI is a small molecule that can be synthesized in a laboratory setting and has a number of unique properties. It is a member of the acrylamide family and is composed of a bromophenyl group attached to an iodophenyl group. BPAI has been studied for its potential use in drug delivery, imaging, and tissue engineering, among other applications. In
科学研究应用
3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide has been studied for its potential use in a variety of scientific and medical applications. One of the most promising applications is in drug delivery. This compound has been shown to be capable of transporting drugs across cell membranes, allowing for the targeted delivery of drugs to specific cells. This compound has also been studied for its potential use in imaging. It has been shown to be an effective contrast agent for magnetic resonance imaging (MRI) and can be used to detect tumors or other abnormalities. Furthermore, this compound has been studied for its potential use in tissue engineering. It has been shown to be effective at promoting the growth of new cells and has been used to create 3D scaffolds for tissue regeneration.
作用机制
The mechanism of action of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide is not fully understood, but it is believed to involve the formation of a complex between the bromophenyl and iodophenyl groups. This complex is thought to interact with cell membranes, allowing for the transport of drugs across the cell membrane. In addition, the complex is believed to interact with proteins and other molecules, allowing for the targeting of specific cells.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to be effective at promoting the growth of new cells, as well as inhibiting the growth of cancer cells. In addition, this compound has been shown to be effective at reducing inflammation and has been studied for its potential use in treating a variety of inflammatory conditions. Furthermore, this compound has been studied for its potential use in treating neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
实验室实验的优点和局限性
The main advantage of using 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide in lab experiments is its ability to be synthesized in a relatively simple and cost-effective manner. In addition, this compound has a number of unique properties that make it an attractive option for a variety of scientific and medical applications. However, there are some limitations to using this compound in lab experiments. For instance, this compound is not as stable as some other compounds and can degrade over time. Additionally, this compound is not as readily available as some other compounds and may be difficult to obtain in large quantities.
未来方向
The potential applications of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide are vast and the research into its potential is ongoing. Future research could focus on further exploring the potential of this compound for drug delivery and tissue engineering applications. Additionally, further research could be done to explore the potential of this compound for imaging and its potential use in treating neurological disorders. Finally, further research could be done to explore the potential of this compound for other medical applications, such as the treatment of cancer, inflammation, and other diseases.
合成方法
3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide is synthesized through a process known as a Knoevenagel condensation reaction. In this reaction, a bromophenyl group is reacted with an iodophenyl group in a solvent such as dimethyl sulfoxide (DMSO). The reaction is catalyzed by a base, such as potassium carbonate, and produces a product that is a dimer of the two reactants. The dimer is then hydrolyzed to form this compound. The reaction is relatively simple and can be completed in a few steps.
属性
IUPAC Name |
(E)-3-(3-bromophenyl)-N-(3-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrINO/c16-12-4-1-3-11(9-12)7-8-15(19)18-14-6-2-5-13(17)10-14/h1-10H,(H,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFLTSFCIIEOIC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


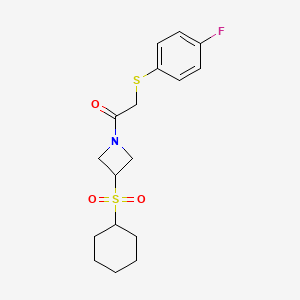
![2-chloro-N-(2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)pyridine-3-carboxamide](/img/structure/B2877688.png)
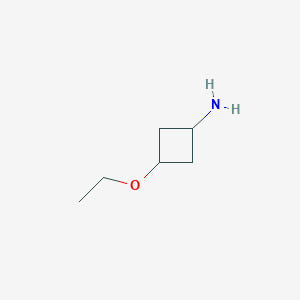
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile](/img/structure/B2877691.png)
![7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2877692.png)
![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]acetic acid](/img/structure/B2877693.png)
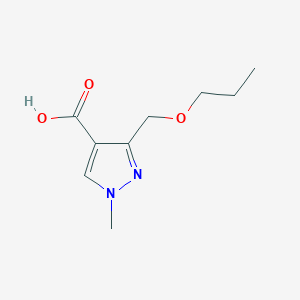

![1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one](/img/structure/B2877698.png)
![ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate](/img/structure/B2877700.png)

![N-[(4-fluorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2877704.png)
